N-[(1-acetylpiperidin-3-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide
Description
N-[(1-acetylpiperidin-3-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide is a complex organic compound that features both piperidine and pyrazole moieties. Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyrazole is a five-membered ring with two adjacent nitrogen atoms. Compounds containing these structures are often of significant interest in medicinal chemistry due to their potential biological activities .
Properties
IUPAC Name |
N-[(1-acetylpiperidin-3-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-13(23)21-9-4-5-14(12-21)11-18-17(24)22-10-3-2-6-16(22)15-7-8-19-20-15/h7-8,14,16H,2-6,9-12H2,1H3,(H,18,24)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMQEOGTTXRLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CNC(=O)N2CCCCC2C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-acetylpiperidin-3-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrazole intermediates separately, followed by their coupling under specific conditions. For instance, the piperidine derivative can be synthesized through hydrogenation, cyclization, or amination reactions . The pyrazole ring can be formed via cycloaddition reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of such compounds often employs high-throughput methods and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry are increasingly used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1-acetylpiperidin-3-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(1-acetylpiperidin-3-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(1-acetylpiperidin-3-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-[(1-acetylpiperidin-3-yl)methyl]-2-(1H-pyrazol-3-yl)piperidine-1-carboxamide
- **N-[(1-acetylpiperidin-3-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
Uniqueness
N-[(1-acetylpiperidin-3-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
